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Compound of Interest

Compound Name: H-CHG-OME HCL

Cat. No.: B170248 Get Quote

H-CHG-OME HCL, chemically known as L-Cyclohexylglycine methyl ester hydrochloride, is a

non-proteinogenic amino acid derivative that has emerged as a pivotal building block in modern

medicinal chemistry. Its structural uniqueness, conferred by the bulky cyclohexyl group,

provides compounds with distinct steric properties that can significantly influence their

pharmacological activity. This guide delves into the multifaceted role of H-CHG-OME HCL,

focusing on its application as a key intermediate in the synthesis of complex therapeutic

agents, with a particular emphasis on the development of the hepatitis C virus (HCV) protease

inhibitor, Telaprevir.

The hydrochloride salt form of L-Cyclohexylglycine methyl ester enhances its stability and

solubility, rendering it a practical and versatile starting material for multi-step organic syntheses.

[1] Its utility extends to the development of pharmaceuticals targeting neurological disorders

and as a modulator of neurotransmitter activity.[1][2] The incorporation of the cyclohexylglycine

moiety can lead to improved bioavailability and efficacy of the final drug product.[1]

Physicochemical and Biological Activity Data
The quantitative data presented below summarizes the key physicochemical properties of H-
CHG-OME HCL and the biological activity of Telaprevir, a prominent drug synthesized using

this intermediate.
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Parameter Value Compound Reference

Chemical Name

L-2-Cyclohexylglycine

methyl ester

hydrochloride

H-CHG-OME HCL [1]

Synonym L-Chg-OMe·HCl H-CHG-OME HCL [1]

CAS Number 14328-63-3 H-CHG-OME HCL [1]

Molecular Formula C₉H₁₇NO₂·HCl H-CHG-OME HCL [1]

Molecular Weight 207.74 g/mol H-CHG-OME HCL [1]

Melting Point 185-191 ºC H-CHG-OME HCL [1]

Purity ≥ 99% (HPLC) H-CHG-OME HCL [1]

Optical Rotation
[a]D25 = + 36 ± 2 º

(c=1 in MeOH)
H-CHG-OME HCL [1]

Biological Target

Hepatitis C Virus

(HCV) Protease

NS3/4A

Telaprevir

Biological Activity

(IC₅₀)

0.35 μM (in vitro

inhibition of HCV RNA

replication)

Telaprevir

Core Application: Synthesis of Telaprevir
Intermediate
H-CHG-OME HCL is a crucial starting material in the synthesis of Telaprevir, a potent inhibitor

of the HCV NS3/4A serine protease. The cyclohexylglycine moiety is a key component of the

P2 fragment of Telaprevir, which plays a critical role in its binding to the enzyme's active site.

Experimental Protocol: Synthesis of (S)-Methyl 2-
cyclohexyl-2-(pyrazine-2-carboxamido)acetate
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This protocol details the coupling of L-cyclohexylglycine methyl ester (H-CHG-OME) with

pyrazinecarboxylic acid, a key step in the synthesis of Telaprevir.[3]

Materials:

L-cyclohexylglycine methyl ester (4.13 g, 19.9 mmol)

Pyrazinecarboxylic acid (2.72 g, 21.9 mmol)

Dichloromethane (CH₂Cl₂), 100 mL

1 M Sodium Hydroxide (NaOH) solution

1 M Potassium Hydrogen Sulfate (KHSO₄) solution

Tetrahydrofuran (THF)

Methanol (MeOH)

Ethyl Acetate (EtOAc)

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Amide Coupling:

To a solution of L-cyclohexylglycine methyl ester (4.13 g, 19.9 mmol) in dichloromethane

(100 mL), add pyrazinecarboxylic acid (2.72 g, 21.9 mmol).

Standard peptide coupling reagents (e.g., EDC, HOBt) are then added to facilitate the

amide bond formation.

The reaction mixture is stirred at room temperature until completion, as monitored by Thin

Layer Chromatography (TLC).

Upon completion, the reaction mixture is worked up by washing with an aqueous basic

solution (e.g., saturated Na₂CO₃), followed by drying of the organic phase with Na₂SO₄
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and concentration in vacuo to yield the crude product, (S)-Methyl 2-cyclohexyl-2-

(pyrazine-2-carboxamido)acetate.[3]

Saponification (Hydrolysis of the Methyl Ester):

The crude ester from the previous step (assuming 10 mmol scale) is dissolved in a mixture

of Tetrahydrofuran (25 mL) and Methanol.

The solution is cooled to 0°C, and a solution of 1 M NaOH (12 mL, 12 mmol) is added.

The reaction mixture is stirred overnight at room temperature.

The mixture is then concentrated in vacuo to remove the organic solvents.

The pH of the remaining aqueous layer is adjusted to 3.5 with a 1 M KHSO₄ solution.

The aqueous layer is extracted with Ethyl Acetate (2 x 25 mL).

The combined organic layers are dried over MgSO₄ and concentrated to yield (S)-2-

cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.[3]

Synthesis Workflow
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Starting Materials

Step 1: Amide Coupling

Intermediate Product

Step 2: Saponification
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Caption: Workflow for the synthesis of a key Telaprevir intermediate.

Mechanism of Action of Derived Therapeutics: The
Case of Telaprevir

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b170248?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Telaprevir, synthesized from the H-CHG-OME HCL-derived intermediate, functions as a direct-

acting antiviral agent. It is a potent and specific inhibitor of the HCV NS3/4A serine protease.[4]

This viral enzyme is crucial for the replication of the hepatitis C virus.

The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-

structural proteins (NS4A, NS4B, NS5A, and NS5B), which are essential components of the

viral replication complex.[4] By binding to the active site of the NS3/4A protease, Telaprevir

blocks this cleavage process, thereby preventing the formation of the replication complex and

inhibiting viral propagation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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